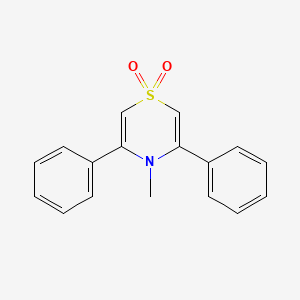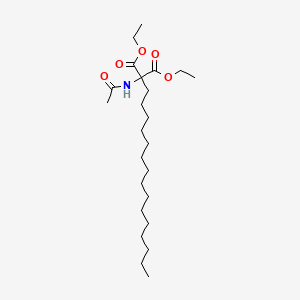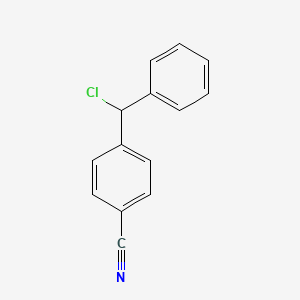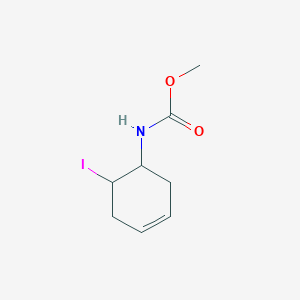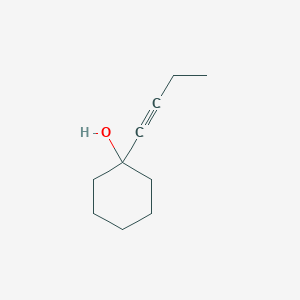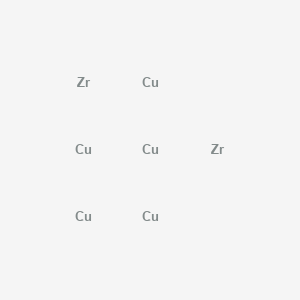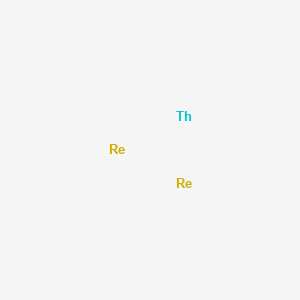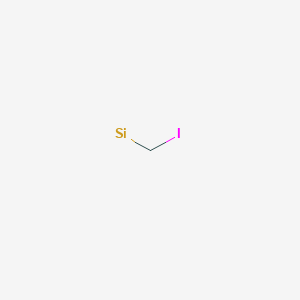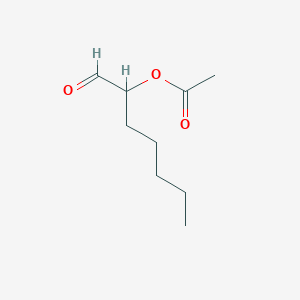
1-Oxoheptan-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxoheptan-2-YL acetate is an organic compound with the molecular formula C9H16O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoheptan-2-YL acetate can be synthesized through the esterification of heptanone with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Oxoheptan-2-YL acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 1-Hydroxyheptan-2-YL acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Oxoheptan-2-YL acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Oxoheptan-2-YL acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and heptanone, which may exert biological effects through various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Comparison with Similar Compounds
1-Oxoheptan-2-YL butyrate: Similar ester derivative with a butyrate group instead of acetate.
1-Oxoheptan-2-YL propionate: Another ester derivative with a propionate group.
1-Oxoheptan-2-YL formate: Ester derivative with a formate group.
Uniqueness: 1-Oxoheptan-2-YL acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance as a chemical compound .
Properties
CAS No. |
22094-22-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-oxoheptan-2-yl acetate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-9(7-10)12-8(2)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
WFLFUADTXULQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



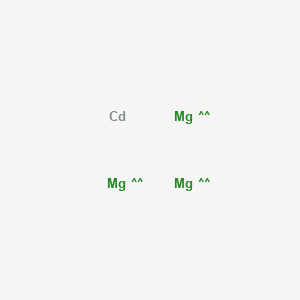
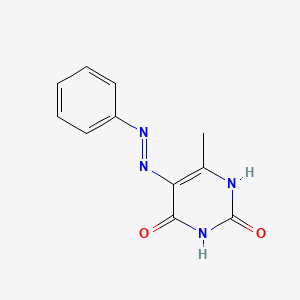
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
